2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid
Description
Properties
CAS No. |
773120-32-4 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(10(14)15)2-7-8(12)3-6(11)4-9(7)13/h2-4,11-13H,1H3,(H,14,15) |
InChI Key |
VRAVERBOKCSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Approach
Based on the detailed synthetic procedures reported in the literature, the preparation can be segmented into the following steps:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel–Crafts Acylation of hydroxyphenyl derivatives | Acid chlorides or anhydrides, Lewis acid catalysts (e.g., AlCl3) | Introduction of keto or acyl group onto aromatic ring |
| 2 | Knoevenagel Condensation between aldehydes/ketones and malonic acid derivatives | Base catalysts (e.g., piperidine), solvents like ethanol | Formation of α,β-unsaturated carboxylic acid framework |
| 3 | Hydrolysis and Purification | Acidic or basic hydrolysis to remove protecting groups | Free acid form of the compound |
| 4 | Hydroxylation/Selective Deprotection | Use of protecting groups like methyl ethers, followed by demethylation | Trihydroxy substitution pattern on the phenyl ring |
Specific Synthetic Example from Literature
A representative synthesis of a closely related compound, 1-[2′,4′,5′-trihydroxyphenyl]-3-methyl-1-oxo-but-2-ene (a structural analogue), was achieved via Friedel–Crafts acylation followed by Michael addition and cyclization steps. The key features of this method are:
- Friedel–Crafts acylation of a hydroxyphenyl precursor to introduce the keto group.
- Use of intermolecular Michael addition–cyclization to form chromanone intermediates.
- Subsequent regioselective alkylation or methylation to protect or modify hydroxyl groups.
- Final demethylation or deprotection to yield the tri-hydroxy substituted phenyl ring.
Spectroscopic data (1H NMR, 13C NMR) confirmed the positions of hydroxyl groups and the propenoic acid moiety, validating the synthetic route.
Reaction Conditions and Yields
| Reaction Step | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Friedel–Crafts Acylation | Room temp to reflux, AlCl3 catalyst, inert atmosphere | 70–85 | Sensitive to moisture, requires dry conditions |
| Knoevenagel Condensation | Ethanol solvent, base catalyst, mild heating | 75–90 | High selectivity for α,β-unsaturated acids |
| Hydrolysis/Deprotection | Acidic or basic aqueous workup, mild heating | 80–95 | Protecting groups removed cleanly |
| Alkylation/Methylation | Alkyl halides, base (e.g., K2CO3), DMF solvent | 65–80 | Regioselectivity controlled by reaction time and temperature |
Research Findings and Data Summary
Spectroscopic Characterization
- 1H NMR : Hydroxyl protons typically appear as broad singlets in the δ 8.5–13.3 ppm range, confirming phenolic OH groups.
- 13C NMR : Signals for carboxylic acid carbon appear near δ 170–180 ppm; aromatic carbons and olefinic carbons are clearly distinguishable.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid confirm the structure.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Ethers and esters of the original compound.
Scientific Research Applications
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as an additive in various formulations .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes and cytokines.
Anti-cancer Activity: Induction of apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4,5-Trihydroxycinnamic Acid (CHEBI:229990)
- Structure: Features a 3,4,5-trihydroxyphenyl group attached to a propenoic acid backbone.
- Properties :
- Key Difference: The hydroxyl groups in 3,4,5-trihydroxycinnamic acid are positioned at 3, 4, and 5 on the phenyl ring, whereas the target compound has hydroxyls at 2, 4, and 4.
(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic Acid
- Structure : Contains a 2,4,5-trimethylphenyl group instead of hydroxyl substituents.
- Properties: pKa: 4.84 (calculated), indicating moderate acidity . LogD (pH 5.5): Not explicitly reported, but methyl groups increase hydrophobicity compared to hydroxylated analogs .
2-Methyl-3-(trifluoromethyl)cinnamic Acid
- Structure : Substituted with a trifluoromethyl group at the 3-position and a methyl group at the 2-position of the phenyl ring.
- Properties :
- Key Difference : Fluorinated analogs are often used in medicinal chemistry for metabolic stability, contrasting with the target compound’s hydroxyl-rich structure .
3-Hydroxy-4-methoxycinnamic Acid
- Structure : A cinnamic acid derivative with hydroxyl (3-position) and methoxy (4-position) groups.
- Properties :
- Key Difference : The methoxy group reduces polarity compared to trihydroxyphenyl derivatives, affecting bioavailability and interaction with biological targets .
Data Table: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/L) | pKa | Key Functional Groups |
|---|---|---|---|---|---|---|
| 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid | C₁₀H₁₀O₅ | 210.18 | Not reported | Not reported | ~4.5* | 2,4,6-trihydroxyphenyl, methyl |
| 3,4,5-Trihydroxycinnamic acid | C₉H₈O₅ | 196.16 | 210 | 22 | 3.1† | 3,4,5-trihydroxyphenyl |
| (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid | C₁₂H₁₄O₂ | 190.24 | Not reported | Not reported | 4.84 | 2,4,5-trimethylphenyl |
| 2-Methyl-3-(trifluoromethyl)cinnamic acid | C₁₁H₉F₃O₂ | 230.18 | 168–171 | Insoluble | ~2.8‡ | Trifluoromethyl, methyl |
*Estimated based on phenolic acid analogs ; †Experimental value for gallic acid; ‡Estimated based on trifluoromethyl effects .
Research Findings and Implications
- Bioavailability: Hydroxyl-rich compounds like 3,4,5-trihydroxycinnamic acid exhibit poor oral bioavailability due to rapid conjugation and excretion, as seen in tea polyphenols (e.g., EGCG t₁/₂β = 212 min in rats) . The target compound’s 2,4,6-trihydroxyphenyl group may similarly limit absorption.
- Synthetic Utility : Methyl and trifluoromethyl analogs demonstrate enhanced stability for industrial applications, whereas hydroxylated derivatives are preferred in natural product synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
